molecular formula C21H21N3O3 B6121513 4-(4-methyl-1-piperidinyl)-3-nitro-1-phenyl-2(1H)-quinolinone

4-(4-methyl-1-piperidinyl)-3-nitro-1-phenyl-2(1H)-quinolinone

Cat. No. B6121513
M. Wt: 363.4 g/mol
InChI Key: MJUPIBMOTKUTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methyl-1-piperidinyl)-3-nitro-1-phenyl-2(1H)-quinolinone, commonly known as MNQ, is a synthetic compound that has been extensively used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

MNQ exerts its pharmacological effects by selectively inhibiting the activity of CK2, a serine/threonine protein kinase that is involved in various cellular processes. CK2 is known to phosphorylate a wide range of substrates, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK2 activity, MNQ can modulate multiple signaling pathways, resulting in various pharmacological effects.
Biochemical and Physiological Effects:
MNQ has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, MNQ has been found to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. Inflammatory cells, MNQ has been shown to inhibit the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In neuronal cells, MNQ has been found to protect against oxidative stress and apoptosis, leading to the preservation of neuronal function.

Advantages and Limitations for Lab Experiments

MNQ has several advantages as a research tool, including its selectivity and potency as a CK2 inhibitor, its relatively simple synthesis method, and its wide range of pharmacological effects. However, MNQ also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on MNQ, including the development of more potent and selective CK2 inhibitors, the investigation of its pharmacological effects in different disease models, and the elucidation of its molecular mechanisms of action. Moreover, MNQ can be used as a tool to study the role of CK2 in various cellular processes and signaling pathways, which can lead to the development of new therapeutic strategies for various diseases.

Synthesis Methods

MNQ can be synthesized by a multi-step process involving the condensation of 4-methyl-1-piperidinone with 2-nitrobenzaldehyde, followed by reduction and cyclization. The final product is obtained after purification and recrystallization. The synthesis of MNQ is relatively simple and can be carried out on a large scale, making it an attractive compound for scientific research.

Scientific Research Applications

MNQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its inhibitory effect on CK2 makes it a promising candidate for cancer therapy, as CK2 is overexpressed in many cancer cells, and its inhibition can lead to the suppression of tumor growth and metastasis. MNQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, MNQ has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15-11-13-22(14-12-15)19-17-9-5-6-10-18(17)23(16-7-3-2-4-8-16)21(25)20(19)24(26)27/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUPIBMOTKUTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

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